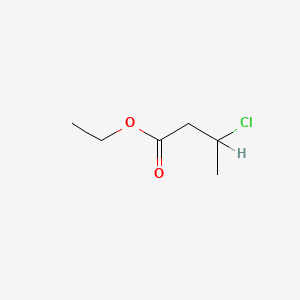

Ethyl 3-chlorobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-chlorobutanoate is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 150.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications

Ethyl 3-chlorobutanoate has diverse applications across various scientific disciplines:

Organic Chemistry

- Building Block : It serves as a precursor for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

- Reactivity : The chlorine atom allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives useful in organic synthesis.

Pharmaceutical Research

- Drug Development : this compound is investigated as a potential intermediate in the synthesis of drugs targeting neurological disorders, including epilepsy treatments. For instance, it can be utilized in synthesizing chiral building blocks necessary for drugs like levetiracetam .

Biochemical Studies

- Enzymatic Reactions : Research indicates that this compound can be used in biocatalytic processes, where specific enzymes facilitate its conversion into more biologically active compounds .

Case Study 1: Synthesis of Levetiracetam

A study highlighted the role of (S)-methyl 2-chlorobutanoate, a derivative of this compound, as a key chiral building block in the synthesis of levetiracetam. The optimized biocatalytic process using Acinetobacter sp. lipase demonstrated high enantioselectivity and yield, showcasing the compound's potential in pharmaceutical applications .

Case Study 2: Antimicrobial Properties

Research has explored the antimicrobial properties of compounds derived from this compound. Various derivatives were tested against bacterial strains, indicating potential applications in developing new antibacterial agents.

化学反応の分析

Hydrolysis Reactions

Ethyl 3-chlorobutanoate undergoes hydrolysis under acidic, basic, or enzymatic conditions to yield 3-chlorobutanoic acid and ethanol.

Acid-Catalyzed Hydrolysis

-

Conditions : Reflux with aqueous HCl or H₂SO₄.

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

-

Products :

-

3-Chlorobutanoic acid

-

Ethanol

-

-

Key Data :

-

Reaction completion typically requires 6–8 hours under reflux.

-

Base-Promoted Saponification

-

Conditions : NaOH or KOH in aqueous ethanol.

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, cleaving the ester bond.

-

Products :

-

Sodium 3-chlorobutanoate

-

Ethanol

-

-

Kinetics : Faster than acid-catalyzed hydrolysis due to stronger nucleophile (OH⁻).

Enzymatic Hydrolysis

-

Conditions : Esterases (e.g., lipases) in buffered solutions.

-

Stereoselectivity : Enzymes may exhibit preference for specific enantiomers, as seen in related esters .

Nucleophilic Substitution at the Chlorine Center

The chlorine atom at the β-position participates in SN₂ reactions due to its electrophilic nature.

Reaction with Ammonia

-

Conditions : Excess NH₃ in ethanol, 60°C.

-

Mechanism : NH₃ acts as a nucleophile, displacing chloride.

-

Products :

-

Ethyl 3-aminobutanoate

-

HCl (byproduct)

-

-

Yield : ~75% (estimated for analogous chlorinated esters).

Elimination Reactions

Under basic conditions, this compound can undergo dehydrohalogenation to form an α,β-unsaturated ester.

Formation of Ethyl 2-butenoate

-

Conditions : K₂CO₃ or DBU in THF, reflux.

-

Mechanism : Base abstracts a β-hydrogen, leading to elimination of HCl and double bond formation.

-

Products :

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Conditions : Anhydrous ether or THF, 0°C to room temperature.

-

Mechanism : LiAlH₄ delivers hydride to the carbonyl carbon.

-

Products :

Mechanistic Considerations

特性

CAS番号 |

7425-48-1 |

|---|---|

分子式 |

C6H11ClO2 |

分子量 |

150.6 g/mol |

IUPAC名 |

ethyl 3-chlorobutanoate |

InChI |

InChI=1S/C6H11ClO2/c1-3-9-6(8)4-5(2)7/h5H,3-4H2,1-2H3 |

InChIキー |

ZSWGSCUZUONRDN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC(C)Cl |

正規SMILES |

CCOC(=O)CC(C)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。